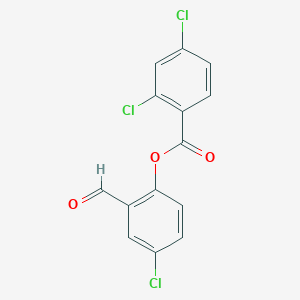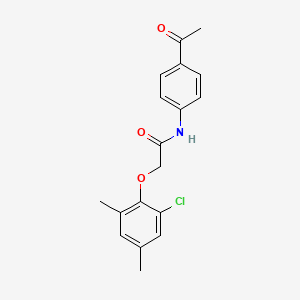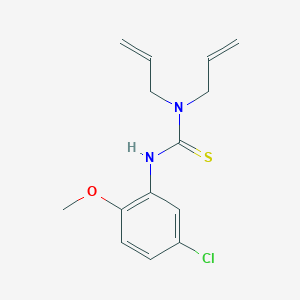
N,N-diallyl-N'-(5-chloro-2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-N'-(5-chloro-2-methoxyphenyl)thiourea, commonly known as DACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DACT belongs to the class of thiourea compounds, which are known for their diverse biological activities. The unique chemical structure of DACT makes it a promising candidate for various research applications, including the study of biochemical and physiological effects, mechanism of action, and future directions in the field of chemical biology.
Wirkmechanismus
The mechanism of action of DACT is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the enzyme active site. DACT has been shown to form stable complexes with various enzymes, leading to the inhibition of their activity. The unique chemical structure of DACT allows it to interact with enzymes in a specific and selective manner, making it a promising candidate for drug development.
Biochemical and Physiological Effects
DACT has been shown to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, DACT has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DACT has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DACT in lab experiments is its high purity and stability. DACT can be synthesized in high yields and purity, making it a suitable candidate for various research applications. However, one of the limitations of using DACT in lab experiments is its potential toxicity. DACT has been shown to be toxic at high concentrations, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions in the field of chemical biology where DACT could be investigated further. One potential area of research is the development of DACT-based inhibitors for various enzyme targets. DACT has been shown to be a potent inhibitor of several enzymes, and the development of DACT-based inhibitors could lead to the development of new drugs for various diseases. Another potential area of research is the investigation of the neuroprotective effects of DACT. DACT has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases.
Conclusion
In conclusion, DACT is a promising candidate for various research applications in the field of chemical biology. The unique chemical structure of DACT allows it to interact with enzymes in a specific and selective manner, making it a potent inhibitor of various enzymes. DACT has also been shown to have several biochemical and physiological effects, making it a potential candidate for the development of new drugs. Further research is needed to investigate the full potential of DACT in various research areas.
Synthesemethoden
The synthesis of DACT involves the reaction of 5-chloro-2-methoxyaniline with allyl isothiocyanate in the presence of a base catalyst. The resulting product is then reacted with diallylamine to yield DACT. The synthesis of DACT has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
DACT has been extensively studied for its potential applications in scientific research. One of the primary research areas where DACT has been investigated is in the field of chemical biology. DACT has been shown to inhibit the activity of various enzymes, including urease, carbonic anhydrase, and acetylcholinesterase. These enzymes play critical roles in various biological processes and are potential targets for drug development.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-4-8-17(9-5-2)14(19)16-12-10-11(15)6-7-13(12)18-3/h4-7,10H,1-2,8-9H2,3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUUZFYOJVLSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5790933.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5790934.png)
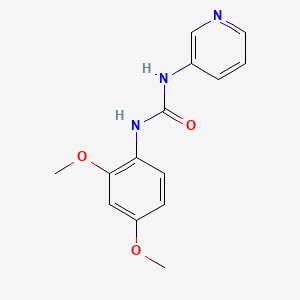
![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
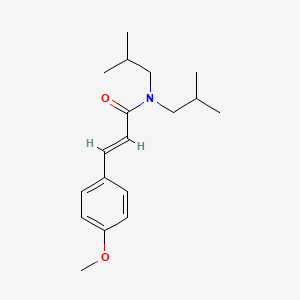
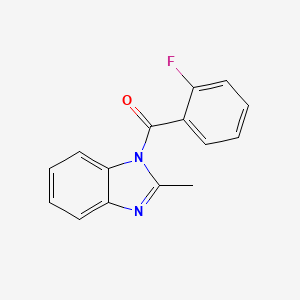
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
